Compound Description: This compound was identified as a significant aroma compound found in smoked bacon, a traditional food in southwest China. The study utilized solid phase extraction and gas chromatography-mass spectrometry (GC-MS) to analyze the aroma components [].
Relevance: While structurally distinct from 2-methylhexadecan-2-ol, 2,5-diphenyl-3-(2-furoyl)pyrrole is included in this list as it falls under the broader category of "aroma compounds," a shared characteristic highlighted by its presence alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].
Diphenylamine
Compound Description: Similar to 2,5-diphenyl-3-(2-furoyl)pyrrole, diphenylamine was identified as a significant aroma compound found in smoked bacon [].
Relevance: While structurally dissimilar to 2-methylhexadecan-2-ol, diphenylamine is included in this list due to its shared classification as an "aroma compound" and its presence alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].
Benzothiazole
Compound Description: Identified as a significant aroma component in smoked bacon, benzothiazole contributes to the overall sensory profile of this food [].
Relevance: Although structurally distinct from 2-methylhexadecan-2-ol, benzothiazole is included here due to its shared categorization as an "aroma compound" and its presence alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].
Phenol Acetate
Compound Description: Phenol acetate was another significant aroma compound detected in smoked bacon, contributing to its characteristic sensory profile [].
Relevance: Although structurally distinct from 2-methylhexadecan-2-ol, phenol acetate is included here due to its shared categorization as an "aroma compound" and its presence alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].
p-Cresol
Compound Description: Identified as a significant aroma compound in smoked bacon, p-cresol plays a role in the overall sensory experience of this food [].
Relevance: Though structurally dissimilar to 2-methylhexadecan-2-ol, p-cresol is included in this list because of its shared classification as an "aroma compound" and its presence alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].
3-Ethylphenol
Compound Description: 3-Ethylphenol was found to be a significant aroma compound in smoked bacon, contributing to its sensory characteristics [].
Relevance: While structurally different from 2-methylhexadecan-2-ol, 3-ethylphenol is included in this list due to its shared classification as an "aroma compound" and its co-occurrence with 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].
p-Ethylguaiacol
Compound Description: p-Ethylguaiacol was identified as a significant aroma compound present in smoked bacon, contributing to its characteristic aroma profile [].
Relevance: Despite structural differences from 2-methylhexadecan-2-ol, p-ethylguaiacol is included in this list due to its shared categorization as an "aroma compound" and its identification alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].
2,6-Di(t-butyl)-4-methylphenol
Compound Description: Identified as a significant aroma compound found in smoked bacon, 2,6-di(t-butyl)-4-methylphenol contributes to the distinctive aroma of this food [].
Relevance: Despite structural differences from 2-methylhexadecan-2-ol, 2,6-di(t-butyl)-4-methylphenol is included in this list due to its shared classification as an "aroma compound" and its presence alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].
Stearaldehyde
Compound Description: Stearaldehyde was identified as a significant aroma compound found in smoked bacon, contributing to its characteristic aroma [].
Relevance: Although structurally distinct from 2-methylhexadecan-2-ol, stearaldehyde is included in this list due to its shared categorization as an "aroma compound" and its presence alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].
α-Isophorone
Compound Description: Identified as a significant aroma compound in smoked bacon, α-isophorone contributes to the overall sensory profile of this food [].
Relevance: Though structurally different from 2-methylhexadecan-2-ol, α-isophorone is included on this list due to its shared classification as an "aroma compound" and its presence alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].
Compound Description: This compound was found to be a significant aroma compound in smoked bacon and contributes to its characteristic sensory profile [].
Relevance: Although structurally distinct from 2-methylhexadecan-2-ol, 2,6-di(t-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one is included on this list because it shares the classification of an "aroma compound" and was identified alongside 2-methylhexadecan-2-ol in the analysis of smoked bacon aroma profiles [].
Classification
2-Methylhexadecan-2-ol is classified as:
Chemical Class: Alcohols
Functional Group: Primary alcohol
Molecular Formula: C17H36O
IUPAC Name: 2-Methylhexadecan-2-ol
Synthesis Analysis
The synthesis of 2-Methylhexadecan-2-ol can be achieved through several methods, primarily involving the reduction of fatty acids or their derivatives.
Common Synthesis Methods
Reduction of Fatty Acids:
Fatty acids can be reduced using lithium aluminum hydride or borane in an organic solvent such as tetrahydrofuran (THF) or diethyl ether.
Reaction conditions typically involve heating the mixture under reflux for several hours.
Hydroformylation:
This method involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst to form aldehydes, which can then be reduced to alcohols.
A catalyst such as rhodium or cobalt is often used under high pressure.
Grignard Reaction:
A Grignard reagent can be reacted with carbonyl compounds to form alcohols.
This method allows for the introduction of the methyl group at the second carbon position.
Technical Parameters
Temperature: Typically maintained between 50°C and 100°C depending on the method.
Catalysts: Commonly used catalysts include palladium or rhodium for hydrogenation reactions.
Yield: The yield can vary significantly based on the method employed, with some processes achieving over 90% yield under optimized conditions.
Molecular Structure Analysis
The molecular structure of 2-Methylhexadecan-2-ol features a long hydrocarbon chain with a methyl group attached to the second carbon atom.
Structural Characteristics
Chain Length: The compound has a total of 17 carbon atoms.
Branching: The presence of a methyl group at the second position creates branching, which affects its physical properties such as melting and boiling points.
Data and Analyses
Molecular Weight: Approximately 256.48 g/mol.
3D Structure: The three-dimensional conformation can be analyzed using computational chemistry tools, revealing its steric hindrance due to branching.
Chemical Reactions Analysis
2-Methylhexadecan-2-ol can participate in various chemical reactions typical for alcohols, including:
Esterification:
Reacting with carboxylic acids to form esters, which are important in fragrance and flavor industries.
Oxidation:
Can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Dehydration:
Under acidic conditions, it may undergo dehydration to yield alkenes.
Technical Details
Reagents Used: Common reagents include sulfuric acid for dehydration and dichromate solutions for oxidation.
Reaction Conditions: Temperature and pH levels significantly influence reaction pathways and product distributions.
Mechanism of Action
The mechanism of action for 2-Methylhexadecan-2-ol primarily revolves around its interactions in biological systems and chemical processes:
Antioxidant Activity:
Exhibits antioxidant properties by scavenging free radicals, which is beneficial in preventing oxidative stress in biological systems.
Surfactant Properties:
The long hydrophobic tail combined with a hydroxyl group allows it to act as a surfactant, reducing surface tension in aqueous solutions.
Biochemical Pathways:
In metabolic pathways, it may serve as an intermediate in lipid metabolism or as a signaling molecule affecting cellular processes.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically a colorless liquid or solid depending on temperature.
Melting Point: Approximately 25°C (varies based on purity).
Boiling Point: Around 350°C under standard atmospheric pressure.
Chemical Properties
Solubility: Soluble in organic solvents like ethanol and ether but insoluble in water due to its hydrophobic nature.
Stability: Stable under normal conditions but sensitive to strong oxidizing agents.
Applications
2-Methylhexadecan-2-ol finds various applications across different fields:
Cosmetic Industry:
Used as an emollient and thickening agent in creams and lotions due to its moisturizing properties.
Pharmaceuticals:
Acts as an excipient in drug formulations, enhancing solubility and bioavailability.
Industrial Applications:
Utilized in the production of surfactants, lubricants, and plasticizers due to its surfactant properties.
Research Applications:
Employed in studies related to lipid metabolism and antioxidant mechanisms, contributing to advancements in biochemistry and pharmacology.
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